molecular formula C12H15N3S2 B3128737 4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole CAS No. 338967-97-8

4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole

Cat. No. B3128737
CAS RN: 338967-97-8
M. Wt: 265.4 g/mol
InChI Key: DCQZJCACGQNDIR-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Antioxidative Activity

A study by Tumosienė et al. (2014) explored the synthesis of novel S-substituted derivatives of 1,2,4-triazole-5-thiones, including those structurally related to 4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole. These compounds were evaluated for their antioxidative activity, revealing that certain derivatives exhibit significant free radical scavenging activity, with one compound showing activity 2.5 times higher than the control antibiotic cefazolin (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Fungicidal and Antimicrobial Activities

El-Telbani et al. (2007) detailed the facile synthesis of triazole derivatives, demonstrating their fungicidal activity against various pathogens. This highlights the potential of 1,2,4-triazole derivatives, including those similar to the chemical structure , for use in combating fungal infections (El-Telbani, Swellem, & Nawwar, 2007).

Pharmacological Properties

Maliszewska-Guz et al. (2005) investigated the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from 4-methyl-4H-1,2,4-triazole-3-thiol, examining their pharmacological properties, including effects on the central nervous system (CNS) in mice. This study presents an insight into the therapeutic potential of these derivatives for CNS disorders (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).

Antifungal Activity of Schiff Bases

Research by Qingcu (2014) on the synthesis of Schiff bases from 1,2,4-triazole revealed their antifungal activities against several vegetable pathogens, indicating the potential agricultural applications of these compounds (Yang Qingcu, 2014).

Cytotoxic and Antimicrobial Activities

A study by Sumangala et al. (2012) synthesized a new group of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and investigated their cytotoxic and antimicrobial activities. The results suggest that certain derivatives exhibit promising biological activity, showcasing the potential for medical applications (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).

properties

IUPAC Name

4-ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-4-15-11(13-14-12(15)17-3)9-7-5-6-8-10(9)16-2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZJCACGQNDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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